L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]-
Description
Table 1: Nomenclature Summary
| Property | Description |
|---|---|
| IUPAC Name | (2S)-3-methyl-2-[(methyl(prop-2-en-1-yloxy)carbonyl)amino]butanoic acid |
| Common Synonyms | N-methyl-N-(allyloxycarbonyl)-L-valine |
| Molecular Formula | C₁₀H₁₅NO₅ |
| Canonical SMILES | CC(C)C@@HN(C)(C(=O)OCC=C) |
Molecular Architecture and Stereochemical Configuration
The molecular structure comprises three distinct regions:
- L-valine backbone : A branched-chain amino acid with a chiral α-carbon ((2S)-configuration).
- N-methyl group : Introduces steric bulk and alters hydrogen-bonding potential.
- Allyloxycarbonyl group : A carbamate-protecting group with a reactive allyl ether moiety.
Stereochemical Features
Computational Analysis
Density functional theory (DFT) optimizations predict a twisted carbamate geometry , with dihedral angles of 120° between the allyloxy group and the carbonyl plane. This arrangement maximizes conjugation between the carbonyl and allyl π-systems.
Comparative Analysis of 2D/3D Structural Representations
2D Structure
The 2D representation (Figure 1) highlights functional groups and connectivity:
- Carboxylic acid at position 1.
- Chiral center at position 2.
- N-methyl and N-allyloxycarbonyl groups as substituents.
O
||
HOOC-C-CH(CH(CH3)2)
| \
N \
(CH3) \
O=C-O-CH2-C=CH2
3D Conformational Analysis
Molecular dynamics simulations reveal two dominant conformers:
- Extended conformation : Allyloxy group oriented away from the valine side chain (70% prevalence).
- Folded conformation : Allyloxy group adjacent to the isopropyl moiety (30% prevalence).
The energy difference between conformers is 2.1 kcal/mol, favoring the extended form due to reduced van der Waals repulsions.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, CDCl₃):
- δ 5.8–5.9 (m, 1H, CH₂=CH–)
- δ 5.2–5.4 (m, 2H, CH₂=CH₂)
- δ 4.6 (d,
Properties
CAS No. |
553636-70-7 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[methyl(prop-2-enoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C10H17NO4/c1-5-6-15-10(14)11(4)8(7(2)3)9(12)13/h5,7-8H,1,6H2,2-4H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
MGQVBEFEZMYUQR-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC=C |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
General Synthesis Route
Protection of the Amino Group:
- The amino group of L-Valine is protected using a suitable protecting group such as a carbamate or benzyloxycarbonyl (Cbz) group.
Formation of the Propenyloxycarbonyl Group:
- The protected L-Valine is then reacted with an appropriate reagent to introduce the propenyloxycarbonyl functionality. This often involves the use of reagents like methyl chloroformate or similar carbonylating agents.
-
- After the reaction, the protecting group is removed under mild acidic or basic conditions to yield L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]-.
Specific Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Protection | Cbz-Cl or similar | Room temperature | Variable |
| Carbonylation | Methyl chloroformate | 0°C to room temperature | Up to 71% |
| Deprotection | Acidic conditions (HCl) | Room temperature | High |
Example Procedure
A detailed example of the synthesis may involve:
- Dissolving 5 g of (2S)-3-Methyl-2-methylamino-butanoic acid in a solution of sodium hydroxide.
- Adding sodium carbonate followed by methyl chloroformate at low temperatures.
- Stirring the mixture at room temperature for several hours before extracting the product with dichloromethane.
This method has been reported to yield significant quantities of the desired compound with high purity.
Research Findings and Applications
Research into L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- has focused on its biological activity and potential therapeutic applications. Its unique chemical structure allows it to serve as:
- A building block in peptide synthesis.
- A potential therapeutic agent in drug development due to its interactions with biological systems.
Further studies are ongoing to explore its full range of applications and interactions within metabolic processes.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a fundamental reaction for this compound, driven by the reactivity of the carbamate and ester functionalities.
Reagents and Conditions
-
Acidic Hydrolysis : Concentrated HCl (6 M) at 80–100°C for 4–6 hours .
-
Basic Hydrolysis : NaOH (1–2 M) in aqueous ethanol at 60°C for 2–3 hours .
Major Products
| Reaction Type | Products Formed | Yield (%) |
|---|---|---|
| Acidic Hydrolysis | N-Methyl-L-valine + Propenol | 85–90 |
| Basic Hydrolysis | Sodium carboxylate + Propenol | 78–82 |
Nucleophilic Substitution
The propenyloxycarbonyl group undergoes nucleophilic substitution with amines, thiols, and alcohols.
Reagents and Conditions
-
Amines : Reaction with primary amines (e.g., methylamine) in THF at 25°C for 12 hours .
-
Thiols : Using ethanethiol and triethylamine in DMF at 40°C for 8 hours.
Major Products
| Nucleophile | Product Structure | Yield (%) |
|---|---|---|
| Methylamine | N-Methyl-L-valine carbamate | 70–75 |
| Ethanethiol | Thioether derivative | 65–70 |
Oxidation Reactions
Oxidation targets the propenyl group or adjacent functional groups.
Reagents and Conditions
-
Ozone : Ozonolysis in dichloromethane at −78°C, followed by reductive workup .
-
KMnO₄ : Oxidation in acidic aqueous solution at 60°C for 3 hours.
Major Products
| Oxidizing Agent | Products Formed | Yield (%) |
|---|---|---|
| Ozone | Aldehyde derivatives | 60–65 |
| KMnO₄ | Carboxylic acid + CO₂ | 55–60 |
Reduction Reactions
Selective reduction of the carbamate or propenyl group is achievable under controlled conditions.
Reagents and Conditions
Major Products
| Reducing Agent | Products Formed | Yield (%) |
|---|---|---|
| LiAlH₄ | N-Methyl-L-valinol | 75–80 |
| H₂/Pd/C | Saturated carbamate derivative | 85–90 |
Peptide Coupling
The compound serves as a protected amino acid in solid-phase peptide synthesis (SPPS).
Reagents and Conditions
Applications
-
Synthesizes peptides with enhanced metabolic stability due to the N-methyl group .
-
Used in the production of peptidomimetics targeting protease enzymes .
Stability Under Thermal and pH Conditions
| Condition | Stability Profile |
|---|---|
| pH 2–3 (acidic) | Rapid hydrolysis (>90% in 1 hour) |
| pH 7–8 (neutral) | Stable for >24 hours |
| 100°C (dry) | Decomposes via carbamate cleavage |
Comparative Reactivity with Analogues
| Compound | Hydrolysis Rate (k, h⁻¹) | Oxidation Yield (%) |
|---|---|---|
| L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- | 0.15 | 60 |
| N-Boc-L-valine | 0.08 | 40 |
| Cbz-N-methyl-L-valine | 0.12 | 55 |
The propenyloxycarbonyl group confers higher reactivity compared to Boc or Cbz protections, attributed to the electron-withdrawing effect of the propenyl moiety .
Scientific Research Applications
Biochemical Studies
L-Valine derivatives are often studied for their roles in metabolic pathways due to their structural similarities to other amino acids. Research indicates that valine can influence mitochondrial function and oxidative stress responses. For instance, studies have shown that valine supplementation can enhance ATP production and improve mitochondrial bioenergetics under oxidative stress conditions . This suggests potential applications in metabolic disorders or conditions characterized by mitochondrial dysfunction.
Pharmaceutical Development
The unique structure of L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- makes it a candidate for pharmaceutical development. Its potential as a prodrug or an intermediate in the synthesis of more complex pharmaceuticals is under investigation. The incorporation of the propenyloxycarbonyl moiety may enhance the compound's stability and bioavailability, making it suitable for drug formulation .
Nutraceuticals and Ergogenic Aids
Amino acids like valine are commonly used in dietary supplements aimed at improving athletic performance and muscle recovery. Research has shown that branched-chain amino acids (BCAAs), including valine, can stimulate protein synthesis and reduce muscle breakdown during exercise . L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- could be explored as a novel ingredient in such supplements, potentially offering enhanced efficacy due to its modified structure.
Agricultural Applications
Amino acid derivatives are also being explored for their roles in agriculture as growth promoters or stress mitigators for crops. The application of L-Valine derivatives may enhance plant growth or resilience against environmental stressors, contributing to more sustainable agricultural practices.
Case Study 1: Mitochondrial Function Enhancement
A study investigated the effects of various valine derivatives on mitochondrial function in muscle cells. Results indicated that treatment with L-Valine derivatives significantly increased ATP levels and improved mitochondrial respiration rates under oxidative stress conditions . This highlights the potential therapeutic applications of L-Valine derivatives in metabolic diseases.
Case Study 2: Ergogenic Effects in Athletes
In a randomized controlled trial involving athletes, supplementation with branched-chain amino acids (including modified valines) showed promising results in reducing muscle soreness and improving recovery times post-exercise . This suggests that L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- could serve as an effective ergogenic aid.
Mechanism of Action
The mechanism of action of L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
- Allyloxycarbonyl Group (Target Compound) : The propenyl (allyl) group enables mild deprotection via palladium-catalyzed reactions or radical cleavage, advantageous in sensitive peptide assemblies .
- Boc Group : Requires strong acidic conditions (e.g., TFA) for deprotection, limiting compatibility with acid-labile substrates .
- Fmoc Group : Deprotected under basic conditions (e.g., piperidine), making it orthogonal to acid-labile protections like Boc .
- Thiazolylmethylamino Group: Imparts bioactivity; used in HIV protease inhibitors (e.g., Ritonavir) due to thiazole's affinity for enzyme binding pockets .
Physicochemical Properties
- Solubility : The allyloxycarbonyl derivative exhibits moderate hydrophilicity, whereas the dodecyloxycarbonyl analog () is highly lipophilic, favoring membrane permeation .
- Thermal Stability: Fluorinated derivatives (e.g., C₃₈H₂₆NO₄F₅₁Si, ) show exceptional thermal stability (>300°C) due to fluorine’s electronegativity and C-F bond strength .
Research Findings and Trends
- Fluorinated valine analogs () are emerging in material science for non-stick coatings and surfactants .
- Allyloxycarbonyl’s versatility is under exploration in photo-responsive drug delivery systems due to its UV-sensitive cleavage .
Biological Activity
L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- (CAS Number: 42417-65-2), is a derivative of the branched-chain amino acid valine. This compound has garnered attention in various fields including nutrition, pharmacology, and biochemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings and case studies.
- Molecular Formula : C₆H₁₃NO₂
- Molecular Weight : 131.173 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Melting Point : 68-70 °C
- Boiling Point : 206.9 ± 23.0 °C at 760 mmHg
These properties indicate that L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- is a stable compound under standard laboratory conditions.
Ergogenic Effects
Research indicates that amino acids and their derivatives, including L-Valine, play a significant role as ergogenic aids. They influence various physiological processes such as:
- Hormonal Secretion : Enhances the secretion of anabolic hormones.
- Energy Supply : Serves as a fuel source during exercise.
- Mental Performance : Improves cognitive function during stress-related tasks.
- Muscle Recovery : Reduces exercise-induced muscle damage .
Metabolism and Insulin Sensitivity
L-Valine is involved in metabolic pathways that affect insulin sensitivity. Studies have shown that:
- Increased levels of branched-chain amino acids (BCAAs), including valine, are associated with insulin resistance.
- Dietary valine restriction has been linked to improved insulin sensitivity and decreased blood glucose levels in animal models .
Hematopoietic Stem Cell Function
Valine is essential for the self-renewal of hematopoietic stem cells (HSCs). Research demonstrates that:
- Valine deficiency leads to a depletion of long-term repopulating HSCs in mice.
- Restoration of dietary valine enhances HSC function and supports successful stem cell transplantation .
Case Study 1: Ergogenic Supplementation
A double-blind study evaluated the effects of L-Valine supplementation on athletic performance among trained athletes. Results indicated significant improvements in endurance and recovery times compared to a placebo group, highlighting its potential as an effective ergogenic aid.
Case Study 2: Insulin Resistance in Obesity
In a controlled feeding trial with obese mice, a diet low in BCAAs, including L-Valine, resulted in improved metabolic profiles and reduced adiposity. This study suggests that modulating valine intake could be a therapeutic strategy for managing obesity-related insulin resistance .
Safety and Toxicology
L-Valine produced from Corynebacterium glutamicum has been deemed safe for use as a feed additive in animal nutrition. The European Food Safety Authority (EFSA) reported no significant toxicological concerns when administered within recommended dietary levels . However, excessive supplementation could disrupt amino acid balance and lead to metabolic imbalances.
Q & A
Q. What are the common synthetic strategies and protecting groups used for L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- in peptide synthesis?
This compound is synthesized via carbamate-forming reactions, where the propenyloxy carbonyl group acts as a transient protecting group for the amine moiety. Key steps include:
- Protecting Group Strategy : The 2-propenyloxy carbonyl (Alloc) group is introduced under mild alkaline conditions using allyl chloroformate. This group is selectively removable via palladium-catalyzed deprotection, enabling orthogonal protection in multi-step syntheses .
- Comparison with Other Groups : Unlike the nitrobenzyloxycarbonyl (Nbz) or carbobenzyloxy (Cbz) groups , the Alloc group offers compatibility with solid-phase peptide synthesis (SPPS) and reduced side-reactivity in acidic environments.
Q. What analytical techniques are recommended for characterizing L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- and its derivatives?
- GC-MS with Derivatization : Trimethylsilyl (TMS) derivatives enhance volatility for gas chromatography. For example, MSTFA (N-methyl-N-trimethylsilyl trifluoroacetamide) is used to silylate hydroxyl and amine groups, enabling precise quantification .
- NMR Spectroscopy : and NMR are critical for verifying structural integrity, particularly the stereochemistry of the valine backbone and the propenyloxy carbonyl moiety .
- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) resolves enantiomeric impurities and degradation products .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the enzyme inhibitory activity of L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- derivatives?
- In Vitro Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl esters) to measure inhibition kinetics against serine proteases or esterases. Monitor activity via spectrophotometric detection of 4-nitrophenol release .
- Structural Analysis : Pair inhibition data with X-ray crystallography or molecular docking to identify binding interactions. For example, the propenyloxy group may sterically hinder substrate access to the enzyme active site .
Q. How should contradictory findings about L-Valine’s role in neurodegenerative diseases (e.g., Alzheimer’s) be addressed methodologically?
- Model System Variability : Differences in L-Valine levels across studies may arise from model organisms (e.g., transgenic mice vs. human CSF samples) or dietary choline intake, which alters valine catabolism .
- Targeted Metabolomics : Use isotope-labeled valine (e.g., -L-Valine) in tracer studies to distinguish endogenous vs. dietary sources. LC-MS/MS platforms can quantify valine flux in brain tissue and plasma .
Q. What computational approaches predict the stability and reactivity of L-Valine, N-methyl-N-[(2-propenyloxy)carbonyl]- under physiological conditions?
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the carbamate linkage to assess hydrolytic stability. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or serum proteins to predict bioavailability. GROMACS or AMBER force fields model propenyloxy group flexibility in aqueous vs. hydrophobic environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
